molecular formula C21H25ClO6 B1669812 Dapagliflozin CAS No. 461432-26-8

Dapagliflozin

カタログ番号: B1669812
CAS番号: 461432-26-8
分子量: 408.9 g/mol
InChIキー: JVHXJTBJCFBINQ-ADAARDCZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dapagliflozin is a medication primarily used to treat type 2 diabetes mellitus. It belongs to the class of sodium-glucose co-transporter 2 inhibitors. By inhibiting this transporter, this compound reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in the urine. This helps in lowering blood glucose levels. Additionally, this compound is used to treat heart failure and chronic kidney disease .

準備方法

合成経路と反応条件: ダパグリフロジンの合成には、いくつかの重要なステップが含まれます。

工業生産方法: ダパグリフロジンの工業生産は、同様の合成経路に従いますが、より大規模に行われ、高純度と収率が確保されます。 このプロセスには、不純物を最小限に抑え、最終製品の一貫性を確保するための厳しい品質管理措置が含まれます .

反応の種類:

    酸化: ダパグリフロジンは酸化反応を起こすことができ、オキソダパグリフロジンなどの代謝産物の生成につながります。

    還元: 還元反応は、ダパグリフロジンをその還元形に変換できます。

    置換: 置換反応は、ダパグリフロジン分子のさまざまな位置で起こることができ、さまざまな誘導体の生成につながります。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: 置換反応では、さまざまなハロゲン化剤と求核剤が使用されます。

主な製品:

    ベンジルヒドロキシダパグリフロジン: 水酸化によって形成されます。

    オキソダパグリフロジン: 酸化によって形成されます。

    デスエチルダパグリフロジン: 脱エチル化によって形成されます.

4. 科学研究の応用

ダパグリフロジンは、科学研究において幅広い応用範囲を持っています。

科学的研究の応用

Management of Type 2 Diabetes Mellitus

Efficacy in Glycemic Control

Dapagliflozin is primarily indicated for the treatment of Type 2 diabetes mellitus. Clinical trials have demonstrated its efficacy in lowering blood glucose levels and promoting weight loss. For instance, a study indicated that this compound significantly reduced HbA1c levels compared to placebo across various age groups, with consistent results showing reductions of approximately 0.5% to 0.6% after one year of treatment .

Weight Loss and Cardiovascular Benefits

In addition to glycemic control, this compound has been associated with weight loss. Patients treated with this compound showed a greater likelihood of achieving a 5% weight loss compared to those on placebo . Furthermore, it has been linked to cardiovascular benefits, reducing the risk of cardiovascular death and hospitalization for heart failure .

Heart Failure Management

Heart Failure with Reduced Ejection Fraction

This compound has shown significant benefits in patients with heart failure with reduced ejection fraction (HFrEF). The DAPA-HF trial demonstrated that this compound reduced the risk of cardiovascular death and hospitalization for heart failure in these patients, regardless of the presence of diabetes .

Heart Failure with Preserved Ejection Fraction

Recent studies have also highlighted the efficacy of this compound in heart failure with preserved ejection fraction (HFpEF). In the DELIVER trial, this compound led to early and sustained reductions in clinical events related to worsening heart failure, with significant benefits observed within two weeks of treatment initiation .

Renal Protection

Chronic Kidney Disease

This compound has shown promise in protecting renal function among patients with chronic kidney disease (CKD). Evidence suggests that it may slow the progression of kidney disease and reduce the risk of end-stage renal disease . A study utilizing organ-on-a-chip models indicated that this compound could reduce cyst growth in polycystic kidney disease models, suggesting potential applications in renal pathology .

Pharmacokinetics and Administration Routes

Transdermal Delivery Systems

Recent research has explored alternative delivery methods for this compound, including transdermal patches. A study involving minipigs found that repeated application of this compound patches significantly increased drug accumulation in serum and tissues, indicating potential for effective transdermal delivery systems . This could enhance patient compliance and expand therapeutic options.

Data Summary Tables

Application Area Clinical Findings References
Type 2 Diabetes MellitusSignificant reduction in HbA1c levels; weight loss observed
Heart Failure (HFrEF)Reduced cardiovascular death and hospitalization rates
Heart Failure (HFpEF)Early reduction in worsening heart failure events; sustained benefits observed
Chronic Kidney DiseasePotential to slow progression; reduce end-stage renal disease risk
Transdermal DeliveryIncreased serum concentration; potential for improved patient compliance

Case Studies

  • DAPA-HF Trial : In this landmark trial involving patients with HFrEF, this compound was shown to significantly reduce hospitalizations for heart failure by 26% compared to placebo over a median follow-up period .
  • DELIVER Trial : This trial focused on patients with HFpEF and found that this compound led to a significant reduction in cardiovascular events within just two weeks of starting treatment .
  • Renal Study Using Organ-on-a-Chip : Research demonstrated that this compound could reduce cyst growth in polycystic kidney disease models, highlighting its potential role in renal protection strategies .

作用機序

ダパグリフロジンは、近位尿細管のナトリウム-グルコース共輸送体2を阻害することにより作用します。このトランスポーターは、尿細管腔からのグルコースの再吸収を担当しています。このトランスポーターを阻害することにより、ダパグリフロジンはグルコースの再吸収を減らし、尿中へのグルコース排泄を増加させます。これは、血糖値を下げる結果になります。 さらに、ダパグリフロジンはナトリウムの再吸収を減らし、これは心臓の前負荷と後負荷の両方を下げ、交感神経系の活動を抑制するなど、いくつかの生理学的機能に影響を与える可能性があります .

類似の化合物:

  • エンパグリフロジン
  • カナグリフロジン
  • イプラグリフロジン

比較:

ダパグリフロジンは、2型糖尿病、心不全、慢性腎臓病の治療における包括的な利点と、比較的良好な安全性プロファイルによって際立っています。

類似化合物との比較

  • Empagliflozin
  • Canagliflozin
  • Ipragliflozin

Comparison:

This compound stands out due to its comprehensive benefits in treating type 2 diabetes, heart failure, and chronic kidney disease, along with its relatively favorable safety profile.

生物活性

Dapagliflozin is a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, primarily used in the management of type 2 diabetes mellitus (T2DM). Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article delves into these aspects, supported by data from various studies.

This compound functions by inhibiting SGLT2, which is predominantly located in the proximal tubule of the nephron. This transporter is responsible for approximately 90% of glucose reabsorption in the kidneys. By blocking SGLT2, this compound promotes the excretion of glucose through urine, thereby aiding in glycemic control and potentially leading to weight loss in patients with T2DM .

Pharmacokinetics

  • Absorption : this compound is rapidly absorbed after oral administration, with maximum plasma concentrations occurring within 2 hours. The bioavailability is around 78% with a 10 mg dose taken once daily .
  • Metabolism : It undergoes glucuronidation to form inactive metabolites, primarily mediated by UGT1A9. The terminal half-life is approximately 13 hours .
  • Elimination : The drug and its metabolites are primarily excreted via urine, with about 15% excreted unaltered through feces .

Efficacy in Clinical Studies

This compound has been extensively studied for its efficacy in lowering blood glucose levels and improving other metabolic parameters. Below are key findings from notable clinical trials:

Study Population Intervention Duration Primary Outcome
DEPICT-2Patients with inadequate control of T1DMThis compound 5 mg or 10 mg + insulin vs placebo + insulin24 weeksSignificant reduction in HbA1c levels
D1690C00023CKD patients with T2DM and albuminuriaThis compound 10 mg + Saxagliptin vs placebo24 weeksReduction in albuminuria
CVD-REAL StudyPatients with T2DM at risk for cardiovascular eventsThis compound vs other antihyperglycemic agentsVariesReduced risk of cardiovascular death or hospitalization for heart failure

Safety Profile

The safety of this compound has been evaluated across multiple studies. Notably, it was found not to significantly prolong the QTc interval at doses up to 150 mg, indicating a favorable cardiac safety profile . Common adverse effects include urinary tract infections and genital mycotic infections due to increased glucose excretion.

Case Study 1: Efficacy in Elderly Patients

In a study focusing on elderly patients (≥65 years), this compound demonstrated consistent reductions in HbA1c compared to placebo across all age groups. The hazard ratio for cardiovascular death or hospitalization for heart failure was noted at 0.88, suggesting significant benefits even in older populations .

Case Study 2: Combination Therapy

Another case involved patients with T2DM receiving this compound in combination with saxagliptin. This combination therapy led to enhanced glycemic control and a notable decrease in albuminuria over a 24-week period .

特性

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHXJTBJCFBINQ-ADAARDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20905104
Record name Dapagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Dapagliflozin inhibits the sodium-glucose contransporter 2(SGLT2) which is primarily located in the proximal tubule of the nephron. SGLT2 facilitates 90% of glucose reabsorption in the kidneys and so its inhibition allows for glucose to be excreted in the urine. This excretion allows for better glycemic control and potentially weight loss in patients with type 2 diabetes mellitus.
Record name Dapagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

461432-26-8
Record name Dapagliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461432-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dapagliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0461432268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapagliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06292
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dapagliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20905104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S)-1,5-anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DAPAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ULL0QJ8UC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dapagliflozin
Reactant of Route 2
Reactant of Route 2
Dapagliflozin
Reactant of Route 3
Dapagliflozin
Reactant of Route 4
Dapagliflozin
Reactant of Route 5
Reactant of Route 5
Dapagliflozin
Reactant of Route 6
Reactant of Route 6
Dapagliflozin
Customer
Q & A

Q1: What is the primary mechanism of action of dapagliflozin?

A1: this compound selectively inhibits SGLT2, a protein primarily located in the S1 segment of the proximal convoluted tubule in the kidneys []. SGLT2 is responsible for the majority of glucose reabsorption from the glomerular filtrate back into the bloodstream. By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels independently of insulin secretion or sensitivity [].

Q2: Does this compound affect other SGLT transporters in the body?

A2: this compound demonstrates high selectivity for SGLT2 over SGLT1, another glucose transporter found in the intestines and kidneys []. This selectivity is crucial as SGLT1 inhibition can lead to gastrointestinal side effects.

Q3: How does this compound impact glucose homeostasis in the liver?

A3: While this compound primarily acts in the kidneys, research suggests it can influence hepatic glucose metabolism. Studies in obese Zucker rats show this compound increases hepatic fatty acid oxidation and ketone body formation []. This effect is attributed to the increased reliance on fatty acids as fuel in the context of this compound-induced glycosuria, mimicking a fasting state [].

Q4: Beyond its glucose-lowering effects, what other potential benefits has this compound demonstrated in preclinical studies?

A4: Preclinical studies indicate this compound may offer benefits beyond glycemic control. These include:

  • Cardioprotection: Research suggests this compound may protect against doxorubicin and trastuzumab-induced cardiotoxicity by reducing oxidative stress and inflammation in cardiomyocytes [, ].
  • Neuroprotection: Studies in diabetic mice indicate this compound may protect retinal neural and vascular function by reducing inflammation and improving glycemic control [].
  • Renal Protection: While some research suggests this compound may increase the risk of certain renal events [], other studies indicate potential benefits. For instance, this compound has been shown to attenuate contrast-induced acute kidney injury by regulating the HIF-1α/HE4/NF-κB pathway [].
  • Testicular Function: this compound has been observed to improve testicular structure and sperm quality in diabetic mice, potentially through the activation of the GLP-1R/PI3K/Akt signaling pathway [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound propanediol monohydrate is C21H25ClO6 • C3H8O2, and its molecular weight is 480.9 g/mol. Information regarding the molecular formula and weight of this compound formate is unavailable in the provided abstracts.

Q6: How is this compound metabolized in the body?

A6: this compound is primarily metabolized by UGT1A1, an enzyme involved in glucuronidation, to an inactive metabolite, this compound 3-O-glucuronide [].

Q7: What is the primary route of elimination for this compound?

A7: this compound is mainly eliminated through the kidneys with a mean plasma terminal half-life of 12.9 hours after a single 10 mg oral dose [].

Q8: Has research investigated the pharmacokinetic profile of this compound formate (DAP-FOR)?

A8: A study comparing this compound formate (DAP-FOR) to this compound propanediol monohydrate (DAP-PDH) in healthy subjects showed DAP-FOR is rapidly converted into this compound, resulting in very low DAP-FOR exposure []. This rapid conversion leads to comparable pharmacokinetic profiles of this compound between the two formulations.

Q9: Are there specific patient populations where this compound's efficacy may be influenced?

A9: Research suggests the efficacy of this compound may vary depending on patient characteristics:

  • Baseline Blood Pressure: this compound's benefits on heart failure and renal outcomes were consistent across different baseline systolic blood pressure categories, suggesting its efficacy is independent of blood pressure levels [].
  • Kidney Function: In patients with heart failure and mildly reduced or preserved ejection fraction, this compound's benefits on the primary outcome of cardiovascular death or worsening heart failure were consistent regardless of baseline kidney function [].
  • Diet: The efficacy of this compound might be attenuated in individuals consuming a low-carbohydrate diet compared to a normal carbohydrate diet []. Studies in mice suggest this difference may be attributed to variations in liver metabolism between the two dietary groups.

Q10: What are some promising areas of ongoing research related to this compound?

A13: * Biomarkers: Identifying biomarkers to predict treatment response, monitor efficacy, and assess the risk of adverse events is crucial. Ongoing research focuses on discovering reliable biomarkers for this compound therapy [, ].* Drug Delivery: Developing targeted drug delivery strategies could potentially enhance this compound's efficacy and minimize off-target effects [].* Combination Therapies: Exploring the synergistic potential of this compound with other antidiabetic agents, such as GLP-1 receptor agonists [], holds promise for optimizing glycemic control and patient outcomes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。